Dehydro Olmesartan-2-trityl Medoxomil

説明

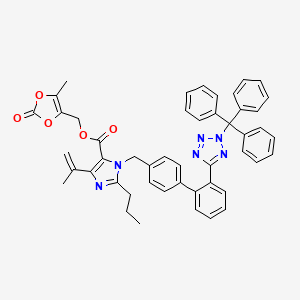

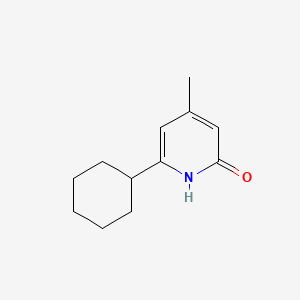

Dehydro Olmesartan-2-trityl Medoxomil is a derivative of Olmesartan Medoxomil . Olmesartan Medoxomil is an effective and safe angiotensin receptor blocker (ARB) that lowers blood pressure .

Synthesis Analysis

During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N -1- and N -2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM .Molecular Structure Analysis

Dehydro Olmesartan-2-trityl Medoxomil contains total 108 bond(s); 66 non-H bond(s), 44 multiple bond(s), 15 rotatable bond(s), 4 double bond(s), 40 aromatic bond(s), 3 five-membered ring(s), 5 six-membered ring(s), 1 ester(s) (aromatic), 1 carbonate (-thio) derivative(s), and 1 Imidazole(s) .Chemical Reactions Analysis

The formation of two regioisomeric dimedoxomil derivatives of olmesartan is in good agreement with previous observations that alkylation of compounds possessing 5- (biphenyl-2-yl)tetrazole moiety with primary alkyl halides under different reaction conditions gives the mixtures of two regioisomeric N -1- and N -2-alkyl derivatives .科学的研究の応用

Synthesis and Characterization

Synthesis of Related Substances : Olmesartan medoxomil, an anti-hypertensive drug, has been studied for its synthesis process. During this process, impurities including dehydro olmesartan were identified and characterized. These impurities are synthesized and characterized, contributing to the understanding of the drug's synthesis pathway (Babu et al., 2010).

Process-Related Impurities : The synthesis and physicochemical characterization of olmesartan medoxomil (OM) have revealed process-related impurities, including dehydro olmesartan. These compounds were fully characterized using various techniques like DSC, IR, NMR, and HRMS/ESI, contributing to the quality control of OM production (Dams et al., 2015).

Pharmacology and Drug Delivery

Transdermal Delivery : A study on enhancing the transdermal delivery of Olmesartan medoxomil (OLM) used transethosomes (TEs). These TEs showed enhanced permeability compared to traditional forms, indicating a potential application for improved drug delivery systems (Albash et al., 2019).

Enhancing Oral Bioavailability : A self-microemulsifying drug delivery system (SMEDDS) was formulated to increase the oral bioavailability of OLM. This system showed faster absorption and higher bioavailability compared to traditional formulations, suggesting a method to improve the efficiency of oral drug delivery (Lee et al., 2009).

Nanosuspension for Intestinal Absorption : Olmesartan medoxomil nanosuspensions were developed to enhance intestinal absorption. These showed higher flux and apparent permeability coefficient, indicating improved drug delivery through the intestinal route (Attari et al., 2015).

Safety And Hazards

特性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-52-54(51-45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRGMKGGRYFIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H42N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Olmesartan-2-trityl Medoxomil | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benz[a]anthracene-7-acetic Acid-13C2](/img/structure/B589461.png)

![2-Benzo[a]anthracen-7-ylacetonitrile](/img/structure/B589462.png)

![Benz[a]anthracene-7-methanol-13C 7-Acetate](/img/structure/B589469.png)

![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)